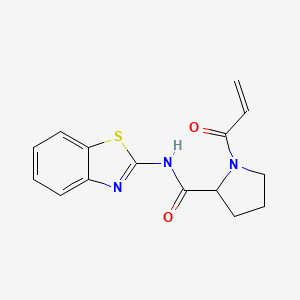

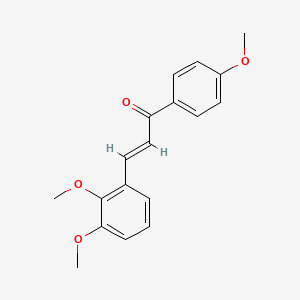

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including an amine, a nitro group, a thioether, a pyrimidinone, and a fluorobenzamide. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape of the molecule and its electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Reductive Chemistry in Novel Cytotoxins

One of the scientific applications involves the study of reductive chemistry in novel bioreductive drugs, focusing on their selective toxicity for hypoxic cells. The reduction chemistry of similar compounds, which includes the radiolytic reduction and the synthesis of major reduction products, has been a subject of interest to understand their cytotoxicities and stability (Palmer et al., 1995).

Synthesis and Molecular Docking in Antibacterial Agents

Research has been conducted on the synthesis of derivatives of similar compounds for antibacterial applications. Molecular docking studies are performed to understand the interaction of these compounds with bacterial protein receptors. This includes the exploration of their antibacterial properties against various strains, highlighting their potential as antimicrobial agents (Ravichandiran et al., 2015).

Role in Bioactivation and DNA Crosslinking

Studies have shown the active forms of related compounds in bioactivation processes, focusing on their ability to form DNA-DNA interstrand crosslinks. The interaction with thioesters to form DNA reactive species is significant in understanding their selective cytotoxicity and potential therapeutic applications (Knox et al., 1991).

Inhibition of Thymidylate Synthase in Antitumor Agents

Research into similar compounds has included their role as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This involves studying the synthesis of classical analogues and their effects on tumor cell lines, contributing to the development of new antitumor agents (Gangjee et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-amino-4-nitrophenol to form 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-mercaptoacetic acid to form 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-amino-4-nitrophenol", "2-mercaptoacetic acid", "ethyl acetoacetate" ], "Reaction": [ "4-fluorobenzoic acid + thionyl chloride → 4-fluorobenzoyl chloride", "4-fluorobenzoyl chloride + 2-amino-4-nitrophenol → 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride", "4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride + 2-mercaptoacetic acid → 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide", "4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide + ethyl acetoacetate → N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" ] } | |

CAS-Nummer |

888417-50-3 |

Molekularformel |

C19H15FN6O5S |

Molekulargewicht |

458.42 |

IUPAC-Name |

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C19H15FN6O5S/c20-11-3-1-10(2-4-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-5-7-13(8-6-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |

InChI-Schlüssel |

JRKCCCFMIMFTFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B2598195.png)